molecular formula C9H5BrClN3O2 B1279885 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 500011-86-9

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1279885
CAS No.: 500011-86-9
M. Wt: 302.51 g/mol
InChI Key: FORBXGROTPOMEH-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is notable for its applications in the field of agrochemicals, particularly as an intermediate in the synthesis of insecticides. Its structure features a pyrazole ring substituted with bromine and a chloropyridinyl group, which contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit insecticidal and fungicidal activities . It interacts with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with ryanodine receptors, which are critical for calcium ion regulation in cells . These interactions can lead to alterations in cellular processes, highlighting the compound’s potential as a biochemical tool or therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ryanodine receptors can affect calcium signaling pathways, which are crucial for muscle contraction and other cellular functions . Additionally, the compound’s fungicidal activity suggests it can disrupt cellular processes in fungi, leading to inhibited growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a potent and selective activator of ryanodine receptors, leading to increased calcium release from intracellular stores . This activation can result in various downstream effects, including enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to fit into the binding sites of these receptors, facilitating its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, particularly in calcium signaling pathways. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent or biochemical tool.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced calcium signaling and improved muscle function . At higher doses, it can lead to toxic or adverse effects, including disrupted cellular processes and potential toxicity . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with ryanodine receptors suggests it may influence calcium metabolism and related pathways . Additionally, its fungicidal activity indicates it can affect metabolic flux and metabolite levels in fungi, leading to inhibited growth and proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on calcium signaling and other cellular processes . Targeting signals and post-translational modifications may influence its localization, ensuring it reaches the appropriate sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

    Halogenation: The initial step often involves the halogenation of a suitable pyrazole precursor to introduce the bromine atom at the desired position.

    Coupling Reaction: The chloropyridinyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes:

    Automated Reactors: Use of automated reactors to control temperature, pressure, and reagent addition.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, particularly in the synthesis of insecticides.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules, particularly in the agrochemical industry.

Scientific Research Applications

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new insecticides.

    Biology: Studied for its potential biological activities, including insecticidal and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, although its primary use remains in agrochemicals.

    Industry: Utilized in the production of insecticides that protect crops from pests, contributing to agricultural productivity.

Comparison with Similar Compounds

Similar Compounds

    Chlorantraniliprole: Another pyrazole derivative used as an insecticide, known for its high efficacy and low toxicity to non-target organisms.

    Cyantraniliprole: Similar in structure and function, used for controlling a wide range of insect pests.

    Cyclaniliprole: A newer compound with similar applications in pest control.

Uniqueness

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various agrochemicals, particularly those targeting insect pests through novel mechanisms of action.

Properties

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORBXGROTPOMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469045
Record name 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Molecular Weight

302.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500011-86-9
Record name 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-
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Record name 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-
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Record name 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Record name 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

The following Example 10 illustrates an alternative preparation of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which can be used to prepare, for example, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate (i.e. product of Example 9, Step B).
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Synthesis routes and methods II

Procedure details

To a mixture of 9.2 g of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine and 80 ml of tetrahydrofuran was added dropwise 21.3 ml of a 2.0M lithium diisopropylamide solution in heptane/tetrahydrofuran/ethylbenzene at −78° C. The resulting mixture was stirred at −78° C. for 15 minutes, poured to a mixture of dry ice and 50 ml of tetrahydrofuran, and stirred for 1 hour with allowing it to rise to around room temperature. After water and diethyl ether were poured into the reaction mixture, the aqueous layer was adjusted to pH 10-12 by an addition of a 2N aqueous sodium hydroxide solution and layers were separated. The resulting aqueous layer was washed with diethyl ether two times, adjusted to around pH 3 by an addition of 2N hydrochloric acid, and extracted with methyl tert-butyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 7.96 g of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid of the formula:
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Synthesis routes and methods III

Procedure details

The following Example 10 illustrates an alternative preparation of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which can be used to prepare, for example, ethyl 3-bromo-1-(3-chloro-2H-pyridinyl)-1H-pyrazole-5-carboxylate (i.e. product of Example 9, Step B).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in current research?

A1: This compound serves as a crucial intermediate in the synthesis of chlorantraniliprole [, , , , , , , ], a novel insecticide.

Q2: Can you describe the typical synthesis route for 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid?

A2: The synthesis generally begins with 2,3-dichloropyridine as the starting material. The process involves several steps:

  1. Hydrazinolysis: 2,3-dichloropyridine reacts with hydrazine to form 3-chloro-2-hydrazinylpyridine. [, , , ]
  2. Cyclization: The hydrazine derivative is then cyclized using diethyl maleate to yield a pyrazolidine carboxylate derivative. [, , , ]
  3. Bromination: Bromination of the pyrazolidine derivative typically occurs using phosphorus oxybromide or a combination of benzenesulfonyl chloride and hydrogen bromide. [, ]
  4. Dehydrogenation: The brominated product undergoes dehydrogenation, often using potassium persulfate or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). [, ]
  5. Hydrolysis: Finally, hydrolysis of the resulting ester yields 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. [, , , ]

Q3: What are the advantages of using phosphorus oxybromide as a brominating agent in this synthesis?

A3: Research suggests that employing phosphorus oxybromide as the brominating agent simplifies the experimental procedure and accelerates the reaction rate. Additionally, impurities tend to remain within the aqueous layer during extraction, leading to improved product yield and purity. []

Q4: Are there alternative synthetic pathways for producing this compound?

A4: Yes, researchers have explored different approaches to synthesizing pyrazole acids, including the target compound. One study investigated four distinct synthetic methods, ultimately identifying the most suitable route for industrial-scale production. []

Q5: How is the structure of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid confirmed?

A5: The final product and intermediate compounds are characterized and confirmed using spectroscopic techniques, primarily ¹H NMR (Nuclear Magnetic Resonance) spectroscopy and sometimes complemented by ¹³C NMR and HRMS (High-Resolution Mass Spectrometry). [, , , , ]

Q6: What are the reported yields for the synthesis of this compound?

A6: Reported yields for the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid vary depending on the specific reaction conditions and reagents used. Studies have reported overall yields ranging from approximately 39.5% to 41.87% based on the starting material, 2,3-dichloropyridine. [, ]

Q7: Are there any studies focusing on modifying the ester group of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid?

A7: Yes, one study investigated the synthesis of a series of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters. They utilized DDQ as an oxidant for the oxidative dehydrogenation of corresponding dihydro-pyrazole esters. This method demonstrated high yields and broad applicability. []

Q8: What is the significance of studying the synthesis of chlorantraniliprole?

A8: Chlorantraniliprole represents a new class of insecticides with potential agricultural applications. Therefore, understanding and optimizing its synthesis, which involves 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as a key intermediate, holds significant importance for developing efficient and cost-effective production methods. [, ]

Q9: Is there research on synthesizing similar compounds with structural variations?

A9: While the provided research focuses on 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, one study delves into synthesizing cyclaniliprole [], another insecticide. This synthesis utilizes a similar route but involves different starting materials and reactions, highlighting the exploration of structural variations within this class of compounds.

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